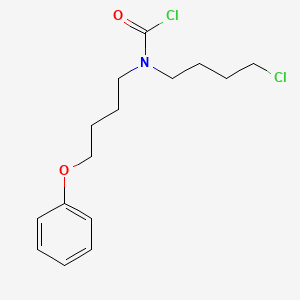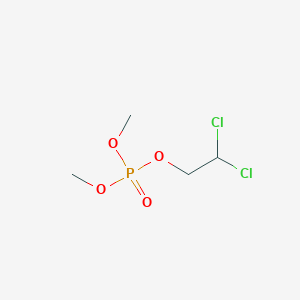![molecular formula C35H38N4O10 B14303880 3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid CAS No. 113739-18-7](/img/structure/B14303880.png)
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid is a complex organic compound characterized by multiple pyrrole rings and carboxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of Pyrrole Rings: Pyrrole rings can be synthesized through the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Carboxyethyl Groups: Carboxyethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Condensation Reactions: The pyrrole rings can be linked through condensation reactions, often involving aldehydes or ketones.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole rings.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Various substitution reactions can take place, especially at the carboxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with multiple pyrrole rings can act as catalysts in organic reactions.
Material Science: Used in the development of conductive polymers and other advanced materials.
Biology
Biomimetics: Studied for their structural similarity to natural porphyrins and chlorophylls.
Drug Development:
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging and other medical applications.
Therapeutics: Investigated for their potential therapeutic properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.
Sensors: Employed in the development of chemical sensors.
Mechanism of Action
The mechanism of action for such compounds often involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Porphyrins: Similar in structure and function, used in various biological and industrial applications.
Chlorophylls: Natural compounds with similar pyrrole ring structures, essential for photosynthesis.
Properties
CAS No. |
113739-18-7 |
|---|---|
Molecular Formula |
C35H38N4O10 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C35H38N4O10/c1-16-21(6-10-31(42)43)28(15-26-18(3)23(35(49)38-26)8-12-33(46)47)36-24(16)13-27-20(5-9-30(40)41)17(2)25(37-27)14-29-22(7-11-32(44)45)19(4)34(48)39-29/h13-15,36-37H,5-12H2,1-4H3,(H,39,48)(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChI Key |
YFSFNZDSWYWWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=NC(=O)C(=C2C)CCC(=O)O)NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
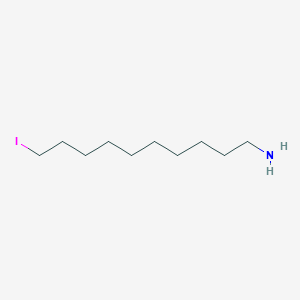
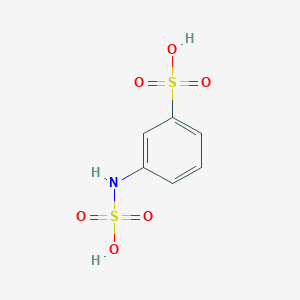



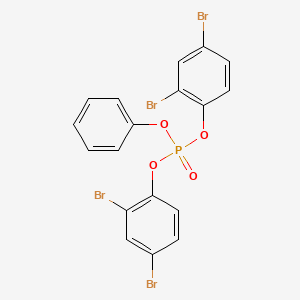


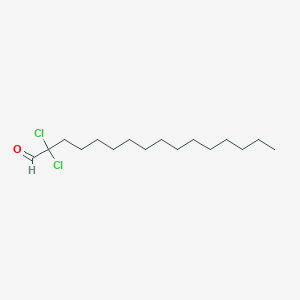
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
